N-Tert-butylnicotinamide

Descripción

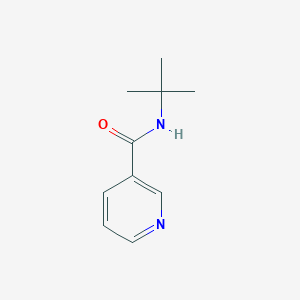

N-Tert-butylnicotinamide is a nicotinamide derivative characterized by a tert-butyl group attached to the amide nitrogen. Nicotinamide derivatives are widely studied for their roles in cellular energy metabolism and as precursors to NAD+ (nicotinamide adenine dinucleotide). The tert-butyl modification may tailor the compound for specific applications, such as drug development or antioxidant activity, though direct evidence requires extrapolation from related structures.

Propiedades

IUPAC Name |

N-tert-butylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-10(2,3)12-9(13)8-5-4-6-11-7-8/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLIVFNPJKDBAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394643 | |

| Record name | N-TERT-BUTYLNICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15828-08-7 | |

| Record name | N-TERT-BUTYLNICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Conditions and Optimization

In a representative procedure, 5-bromo-3-cyanopyridine (2.0 mmol) is suspended in tert-butyl acetate (2.25 mL) and treated with concentrated sulfuric acid (0.15 mL) at room temperature. The mixture is heated to 45°C for 12–18 hours, after which it is quenched with saturated sodium bicarbonate and extracted with ethyl acetate. The crude product is obtained in 93% yield without requiring further purification. This method’s efficiency stems from the in situ generation of the tert-butyl carbocation, which reacts preferentially with the electron-deficient pyridine ring.

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

-

Protonation of tert-butyl acetate : Sulfuric acid protonates the acetate oxygen, facilitating the departure of the acetate anion and generating a tert-butyl carbocation.

-

Nucleophilic attack : The carbocation is captured by the lone pair on the nitrogen of the nicotinonitrile, forming the N-tert-butyl amide bond.

This pathway avoids the use of moisture-sensitive reagents, making it scalable for industrial applications.

Grignard Reagent-Mediated Alkylation

An alternative route employs tert-butyl Grignard reagents to functionalize preformed nicotinamide derivatives. While originally developed for NADH analogs, this method has been adapted for this compound synthesis.

Synthesis of 1-Benzyl-4-tert-butyl-1,4-dihydronicotinamide

1-Benzyl-3-carbamoylpyridinium bromide is treated with tert-butylmagnesium bromide in anhydrous tetrahydrofuran (THF) at 0°C. The reaction yields a mixture of C-4, C-6, and C-2 alkylated products, with the 1,4-dihydronicotinamide isomer predominating (65–70% selectivity). Isolation via crystallization from hexane/ethyl acetate provides the pure dihydro compound, which is subsequently oxidized to this compound using quinolinium ions.

Oxidation to the Aromatic System

The dihydro intermediate is oxidized in acetonitrile with 1-benzyl-3-cyanoquinolinium hexafluorophosphate, resulting in hydride transfer and aromatization. This step achieves quantitative conversion but requires careful control of solvent polarity to avoid tert-butyl group migration.

Photoredox-Catalyzed C–H Alkylation

Recent advances in photoredox catalysis have enabled the direct tert-butylation of nicotinamide via C–H functionalization. This method leverages alkyltrifluoroborates as radical precursors under visible light irradiation.

Reaction Protocol

A mixture of nicotinamide (1.0 equiv), tert-butyltrifluoroborate (1.0 equiv), and N-methyl-9-mesityl acridinium tetrafluoroborate (0.05 equiv) is irradiated with 26 W compact fluorescent lamps in acetonitrile/water (1:1) containing potassium persulfate (2.0 equiv) and trifluoroacetic acid (1.0 equiv). After 24 hours, the product is isolated in 68–72% yield via silica gel chromatography.

Radical Mechanism

-

Oxidation of alkyltrifluoroborate : The photocatalyst oxidizes tert-butyltrifluoroborate to generate a tert-butyl radical.

-

Radical addition : The radical adds to the electron-deficient C-2 position of the pyridine ring.

-

Oxidative rearomatization : Persulfate oxidizes the radical intermediate to restore aromaticity, yielding this compound.

This method avoids prefunctionalization of the heteroarene but requires stringent control of reaction pH and light intensity.

Nucleophilic Substitution with tert-Butylating Agents

A green chemistry approach utilizes nucleophilic displacement of halogenated nicotinamides with tert-butylamine. This method is particularly advantageous for large-scale synthesis due to its atom economy.

Coupling of 5-Bromonicotinamide with tert-Butylamine

5-Bromonicotinamide (1.0 equiv) is refluxed with tert-butylamine (2.5 equiv) in dimethyl sulfoxide (DMSO) at 120°C for 8 hours. The reaction is catalyzed by cesium carbonate (0.2 equiv), facilitating the elimination of hydrogen bromide. The product is obtained in 64% yield after recrystallization from ethanol.

Solvent and Base Optimization

Polar aprotic solvents (e.g., DMSO, NMP) enhance the nucleophilicity of tert-butylamine, while weak bases (e.g., K2CO3) minimize side reactions such as hydrolysis of the amide bond.

Comparative Analysis of Synthetic Methods

Análisis De Reacciones Químicas

Types of Reactions

N-Tert-butylnicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-tert-butylpyridine-3-carboxamide N-oxide, while reduction can produce N-tert-butylpyridine-3-amine.

Aplicaciones Científicas De Investigación

Biocatalysis

Enzyme Cofactor Replacement

NTBNA has been investigated as a cofactor substitute in enzymatic reactions. Research indicates that NTBNA can outperform natural nicotinamide cofactors in specific enzymatic processes. For instance, studies have shown that NTBNA enhances the activity of alcohol dehydrogenases and ene-reductases, which are crucial for producing enantiopure compounds and asymmetric reductions of double bonds. In one study, NTBNA demonstrated significantly higher specific activities compared to traditional NADH, indicating its potential utility in industrial biocatalysis .

Table 1: Comparative Activity of NTBNA vs. Traditional Cofactors

| Enzyme Type | Cofactor Used | Specific Activity (U/mg) |

|---|---|---|

| Alcohol Dehydrogenase (RrADH) | NTBNA | 3.1 |

| Alcohol Dehydrogenase (RrADH) | NADH | 0.2 |

| Ene-reductase (TsER) | NTBNA | 2.8 |

| Ene-reductase (TsER) | NADH | 0.3 |

Pharmaceutical Development

Active Pharmaceutical Ingredients (APIs)

NTBNA is being explored for its potential as an API, particularly in the development of new formulations for treating conditions like acne vulgaris. Research has shown that derivatives of nicotinamide, including NTBNA, exhibit enhanced antibacterial properties when combined with salicylic acid, leading to improved efficacy against acne-causing pathogens . The structural modifications in NTBNA contribute to its increased lipophilicity and solubility, making it a promising candidate for topical applications.

Case Study: Acne Treatment Formulation

A study highlighted the synthesis of NTBNA-based compounds that demonstrated up to 2000 times greater biological activity compared to salicylic acid alone. The molecular docking studies indicated excellent anti-inflammatory properties comparable to established drugs such as ibuprofen .

Epigenetic Regulation and Cancer Therapy

Nicotinamide N-methyltransferase (NNMT) Inhibition

NTBNA's role as an inhibitor of NNMT has been under investigation due to the enzyme's involvement in various diseases, including cancer and metabolic disorders. The design of selective inhibitors targeting NNMT is crucial for therapeutic advancements. NTBNA derivatives have shown promise in modulating NNMT activity, thereby influencing epigenetic regulation and potentially offering new avenues for cancer treatment .

Table 2: Inhibition Potency of NTBNA Derivatives on NNMT

| Compound | Inhibition Constant (Ki) |

|---|---|

| NTBNA | 369 ± 14 nM |

| LL320 | 1.6 ± 0.3 nM |

Stability Studies

Long-Term Stability in Aqueous Buffers

Research has also focused on the stability of NTBNA and related nicotinamide cofactors in various buffer systems over extended periods. Findings suggest that while traditional nicotinamide cofactors degrade rapidly in certain environments, NTBNA exhibits improved stability, making it advantageous for applications requiring prolonged shelf life .

Mecanismo De Acción

The mechanism by which N-tert-butylnicotinamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. It can modulate the activity of nicotinamide adenine dinucleotide (NAD+)-dependent enzymes, influencing cellular metabolism and signaling pathways . The tert-butyl group enhances its stability and bioavailability, making it a valuable compound for various applications.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparison

The tert-butyl group is a common feature in compounds designed for enhanced stability and lipophilicity. Below is a structural comparison with key analogs:

*Hypothetical structure inferred from analogs.

Functional and Pharmacological Differences

- N-tert-Butylacetamide : A simpler analog lacking the nicotinamide ring.

- N-tert-Butyl-2-(1-piperazinyl)nicotinamide : The piperazine moiety introduces basicity and hydrogen-bonding capacity, likely enhancing receptor binding (e.g., in CNS-targeting drugs). This contrasts with this compound, which may prioritize NAD+ precursor activity.

- BHT : A phenolic antioxidant with tert-butyl groups. Unlike this compound, BHT is non-polar and widely used in food preservation to prevent lipid oxidation.

Research Findings and Data

Pharmacokinetic Insights

Actividad Biológica

N-Tert-butylnicotinamide (NTBNA) is a derivative of nicotinamide, which has garnered interest in recent years due to its potential biological activities. This article reviews the biological activity of NTBNA, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

This compound is structurally characterized by a tert-butyl group attached to the nitrogen of the nicotinamide moiety. This modification alters its pharmacokinetic properties and biological activities compared to nicotinamide. The primary mechanism of action is believed to involve the modulation of nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to nicotinamide and other pyridine derivatives.

NNMT and Its Implications

NNMT plays a crucial role in various metabolic pathways, influencing cellular processes such as:

- Methylation : NNMT's activity affects the methylation status of DNA and proteins, which can lead to changes in gene expression.

- Energy Metabolism : Studies have shown that inhibition of NNMT can enhance energy expenditure and reduce fat accumulation in models of obesity .

- Cancer Progression : Elevated levels of NNMT have been associated with several types of cancer, including lung, liver, and bladder cancers. Inhibition of NNMT has been shown to decrease cell proliferation and migration in cancer cell lines .

1. Anti-inflammatory Effects

Research indicates that NTBNA may possess anti-inflammatory properties similar to those observed with other nicotinamide derivatives. For instance, studies have demonstrated that nicotinamide can enhance the synthesis of ceramides, which are crucial for maintaining skin barrier function and regulating inflammation . This suggests that NTBNA could be beneficial in dermatological applications.

Research Findings and Case Studies

A number of studies have investigated the biological activities associated with NTBNA and related compounds:

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-Tert-butylnicotinamide, and how do they influence experimental design?

- Methodological Answer : Prioritize characterizing solubility (polar vs. nonpolar solvents), thermal stability (via DSC/TGA), and pKa (via potentiometric titration). These properties dictate solvent selection for synthesis, storage conditions (e.g., inert atmosphere for oxidation-prone groups), and compatibility with biological assays . For example, tert-butyl groups often enhance lipophilicity, impacting membrane permeability in cellular studies.

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Use HPLC-MS/MS with a C18 column and ESI+ ionization for high sensitivity and specificity. Validate methods using spike-recovery experiments in relevant matrices (e.g., plasma). GC/MS may require derivatization due to the compound’s polarity, increasing error margins . Cross-validate with NMR (¹H/¹³C) for structural confirmation.

Q. How can researchers optimize synthesis protocols for this compound to improve yield and purity?

- Methodological Answer : Employ a two-step approach: (1) tert-butylation of nicotinamide using Boc-anhydride under basic conditions (e.g., DMAP catalysis), and (2) purification via recrystallization (ethanol/water) or flash chromatography (silica gel, hexane/EtOAc gradient). Monitor intermediates by TLC and characterize final product with FTIR (amide I/II bands) and elemental analysis .

Advanced Research Questions

Q. What experimental strategies mitigate bias when evaluating this compound’s bioactivity in in vivo vs. in vitro models?

- Methodological Answer : For in vivo studies, use randomized block designs with blinded outcome assessments to reduce selection and detection bias. In in vitro models, include vehicle controls (e.g., DMSO) and normalize data to cell viability assays (e.g., MTT). Report exclusion criteria transparently to align with NIH guidelines for preclinical research .

Q. How should conflicting data on this compound’s antioxidant mechanisms be resolved?

- Methodological Answer : Conduct comparative studies using ESR spectroscopy to detect radical scavenging activity and parallel assays (e.g., ORAC, DPPH) under standardized conditions. If discrepancies persist, analyze reaction kinetics and intermediate metabolites via LC-HRMS. Systematic reviews (Cochrane guidelines) can reconcile contradictory findings by assessing study quality (e.g., allocation concealment, blinding) .

Q. What statistical approaches are appropriate for dose-response studies involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For small sample sizes, employ non-parametric methods (e.g., Kruskal-Wallis). Pre-register analysis plans to avoid p-hacking and report effect sizes with 95% CIs .

Q. How can computational modeling enhance mechanistic studies of this compound’s interactions with target proteins?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding affinities to NAD+-dependent enzymes. Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes. Cross-correlate with mutagenesis data (e.g., alanine scanning) to identify critical residues. Use PyMOL for visualization and free-energy perturbation (FEP) for affinity refinement .

Q. What protocols ensure reproducibility in synthesizing and testing this compound derivatives?

- Methodological Answer : Document all synthesis parameters (temperature, solvent ratios, catalyst loadings) in electronic lab notebooks. For bioassays, follow MIAME guidelines for omics data or ARRIVE 2.0 for animal studies. Share raw data (e.g., NMR spectra, dose-response curves) in public repositories like Zenodo .

Methodological Considerations for Data Interpretation

- Handling Oxidation Artifacts : Due to the tert-butyl group’s susceptibility to oxidation, include negative controls (e.g., BHT) in antioxidant assays and monitor degradation via LC-UV at 254 nm .

- Ethical Reporting : Disclose all measures, conditions, and data exclusions in methods sections, per N&TR editorial standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.